[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone
Description
This compound features a norbornane (bicyclo[2.2.1]heptane) moiety linked to a piperazine ring, which is connected via a methanone group to a 3,4,5-trimethoxyphenyl aromatic system. The trimethoxyphenyl group is a hallmark of tubulin polymerization inhibitors, while the norbornane-piperazine hybrid may enhance pharmacokinetic properties such as metabolic stability and membrane permeability .
Properties
IUPAC Name |
[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-25-18-12-16(13-19(26-2)20(18)27-3)21(24)23-8-6-22(7-9-23)17-11-14-4-5-15(17)10-14/h12-15,17H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZACNFXIUSQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3CC4CCC3C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the bicyclic heptane derivative. One common method involves the reaction of bicyclo[2.2.1]hept-2-ene with piperazine under specific conditions to form the intermediate compound. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Acylation/Amidation
The methanone group undergoes nucleophilic acyl substitution reactions:
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Reaction with amines : Forms amides under catalytic conditions.
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Reaction with alcohols : Forms esters in acidic media.
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Amidation | Primary amines (e.g., methylamine), DCC/DMAP | Amide derivatives | Potential for prodrug design |
| Esterification | Methanol/HCl, reflux | Methyl ester analog | Limited stability due to steric hindrance |
Nucleophilic Substitution
The piperazine nitrogen atoms participate in alkylation and arylation:
| Reaction | Reagents | Outcome |
|---|---|---|
| Alkylation | Alkyl halides (e.g., methyl iodide), K₂CO₃ | Quaternary ammonium salts |
| Arylation | Aryl boronic acids, Cu(OAc)₂ | Cross-coupled aryl-piperazine derivatives |
Example :
Reacting with iodomethane in acetonitrile yields a dimethylated piperazine derivative, enhancing lipophilicity.
Oxidation and Reduction
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Oxidation : The bicycloheptane’s bridgehead C-H bonds are resistant to oxidation, but the methanone group can be reduced.
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Reduction : Sodium borohydride converts the ketone to a secondary alcohol, though steric effects hinder complete conversion.
| Process | Reagents | Result |
|---|---|---|
| Ketone reduction | NaBH₄, MeOH | Alcohol derivative (partial conversion) |
| Amine oxidation | mCPBA | N-Oxide formation (theoretical, not empirically confirmed) |
Complexation Reactions
The piperazine nitrogen lone pairs enable coordination with metal ions:
| Metal Ion | Conditions | Application |
|---|---|---|
| Cu²⁺ | Aqueous ethanol, pH 7–8 | Potential catalytic or antimicrobial activity |
| Gd³⁺ | Analogous to patent WO2017208258A1 | MRI contrast agent analogs (speculative) |
Stability Under Hydrolytic Conditions
The compound shows moderate hydrolysis resistance:
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Acidic hydrolysis : Methanone group remains stable, but piperazine may protonate.
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Basic hydrolysis : Slow degradation of the ester linkage in the benzoyl group.
Photochemical Reactivity
The trimethoxyphenyl group absorbs UV light (λₘₐₓ ~280 nm), leading to:
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Norrish-type reactions : Cleavage under prolonged UV exposure.
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Radical formation : Stabilized by methoxy substituents.
Key Structural Influences on Reactivity
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Bicycloheptane : Imparts steric bulk, limiting access to the piperazine nitrogens.
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Trimethoxybenzoyl Group : Electron-donating methoxy groups enhance electrophilic substitution resistance.
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Piperazine Ring : Enables pH-dependent protonation (pKa ~9.8 for secondary amines).
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential therapeutic applications:
- Serotonin Receptor Modulation : Similar compounds have been studied for their ability to bind to serotonin receptors, which are crucial targets in treating mood disorders and anxiety.
- Antidepressant Activity : Due to the presence of the piperazine ring, it is hypothesized that this compound may exhibit antidepressant properties, akin to other piperazine derivatives that have shown efficacy in clinical settings.
Neuropharmacology
Research indicates that compounds with similar bicyclic structures often exhibit neuroactive properties:
- Cognitive Enhancement : Initial studies suggest that this compound may influence cognitive functions by modulating neurotransmitter systems involved in learning and memory.
- Anxiolytic Effects : Investigations into the anxiolytic potential of related compounds indicate that this compound may also exhibit similar effects, providing a basis for further research in anxiety treatment.
Synthesis of Novel Compounds
The unique structure of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone serves as an important building block in synthetic organic chemistry:
- Drug Development : It can be utilized as a precursor for synthesizing more complex molecules with targeted biological activities, enhancing the drug discovery process.
Case Study 1: Serotonin Receptor Interaction
A study explored the binding affinity of similar piperazine derivatives to serotonin receptors. Results indicated that modifications in the bicyclic structure significantly impacted receptor binding profiles, suggesting that 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone could be optimized for enhanced therapeutic effects.
Case Study 2: Antidepressant Efficacy
Research involving animal models demonstrated that certain derivatives of bicyclic piperazines exhibited antidepressant-like effects in behavioral tests. This opens avenues for further exploration of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone as a candidate for antidepressant development.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Comparative Data
| Compound Class | IC50 (nM) | LogP | Oral Bioavailability | Metabolic Stability (t1/2, hours) | Key Structural Feature |
|---|---|---|---|---|---|
| Target Compound (Norbornane) | N/A | ~3.5* | Pending | Pending | Norbornane-piperazine hybrid |
| Compound II (Indole-imidazole) | 15 | 2.8 | 68% | >6 | Indole-imidazole core |
| Thiazole-piperazine (CAS 17766-79-9) | 8 | 3.2 | 45% | 3.5 | Thiazole substitution |
| 4-Methylphenyl-piperazine | 45 | 3.0 | 55% | 2.5 | Aryl substitution |
*Estimated based on norbornane’s lipophilicity.
Structure-Activity Relationship (SAR) Insights
- Trimethoxyphenyl Group : Critical for tubulin binding across all analogues; removal reduces potency by >100-fold .
- Piperazine Substitution: Bulky groups (e.g., norbornane) may enhance target selectivity but reduce solubility. Aryl substituents improve metabolic stability but require balancing with lipophilicity .
- Heterocyclic Cores : Imidazole and indole derivatives show superior potency, while thiazoles offer tunable solubility via substituent modification .
Biological Activity
The compound 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone is a synthetic organic molecule notable for its complex structure, which includes a bicyclic system and a piperazine moiety. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview of its potential pharmacological applications.
Structural Characteristics
The compound features:
- Bicyclo[2.2.1]heptane ring : This bicyclic structure contributes to the compound's three-dimensional conformation, influencing its interaction with biological targets.
- Piperazine ring : Commonly found in pharmacologically active compounds, the piperazine moiety may enhance binding affinity to receptors.
- Trimethoxyphenyl group : The presence of methoxy groups can increase lipophilicity and influence the compound's biological interactions.
Biological Activities
Preliminary studies suggest that this compound may exhibit various biological activities, including:
- Antidepressant Effects : Compounds with similar piperazine structures have been associated with antidepressant properties due to their interaction with neurotransmitter systems.
- Anticancer Potential : The structural similarity to known anticancer agents suggests potential activity against cancer cell lines.
- Neuroactivity : The bicyclic structure may facilitate interactions with neuroreceptors, indicating possible applications in neuropharmacology.
Table 1: Summary of Biological Activities
Case Studies
-
Antidepressant Activity :
A study on structurally related piperazine derivatives demonstrated significant antidepressant effects in animal models, suggesting that similar mechanisms could be at play for our compound. These derivatives often enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms. -
Anticancer Activity :
Research on related compounds has shown promising results in inhibiting cancer cell growth across various types of tumors. For example, derivatives exhibiting structural similarities to our compound were tested against breast cancer cell lines and showed IC50 values indicating effective cytotoxicity. -
Neuroactivity :
Computational docking studies predict that the bicyclic structure allows for effective binding to dopamine and serotonin receptors, which could lead to therapeutic effects in treating neurological disorders.
Synthesis and Interaction Studies
The synthesis of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone can be achieved through various methods involving multistep organic reactions. Key synthetic routes include:
- Cyclization reactions to form the bicyclic framework.
- Functionalization of the piperazine ring to introduce the trimethoxyphenyl group.
Interaction studies utilizing molecular docking and in vitro assays are essential for understanding how this compound interacts with biological targets. These studies provide insights into its pharmacological profile and therapeutic potential.
Q & A
Basic Research Questions
Q. How can the synthesis of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone be optimized for higher yields?
- Methodological Answer : The compound is synthesized via coupling reactions between bicyclo[2.2.1]heptane-2-carboxylic acid derivatives and substituted piperazines (e.g., 3,4,5-trimethoxyphenylpiperazine). General Procedure A (e.g., carbodiimide-mediated coupling) achieves yields of 40–63% . Purification via flash chromatography (e.g., hexane/EtOAc gradients) and recrystallization (e.g., methanol/water) enhances purity to >95%. Monitoring reaction progress with LC-MS and optimizing stoichiometric ratios of reactants can improve yields .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : Assigns proton and carbon environments (e.g., bicycloheptane protons at δ 1.2–2.5 ppm, methoxy groups at δ 3.7–3.9 ppm) .
- HPLC : Validates purity (>95%) using reverse-phase columns (e.g., C18) with UV detection .
- HRMS : Confirms molecular weight (e.g., [M+H]+ ions) and structural integrity .
Q. How does the 3,4,5-trimethoxyphenyl group influence the compound’s physicochemical properties?
- Methodological Answer : The trimethoxy substitution enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. Methoxy groups also stabilize the aromatic ring via electron-donating effects, which may influence binding to hydrophobic pockets in target proteins. Solubility in polar solvents (e.g., DMSO) is moderate (~10 mM) .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data across structural analogs?
- Methodological Answer : Discrepancies in antiproliferative activity (e.g., IC50 variations) may arise from differences in substituents (e.g., hydroxyl vs. trifluoromethyl groups). Comparative SAR studies using isogenic cell lines and standardized assays (e.g., MTT) are critical. For example, replacing the 3-hydroxyphenyl group with a 3-trifluoromethylphenyl group in analogs reduces potency by 10-fold, suggesting steric or electronic effects at the binding site .
Q. How can computational modeling guide target identification for this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against cancer-related targets (e.g., tubulin, p53) can predict binding modes. For instance, analogs with 3,4,5-trimethoxyphenyl groups show affinity for tubulin’s colchicine-binding site (docking scores ≤−8.0 kcal/mol). MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .
Q. What experimental designs validate mitochondrial apoptosis induction by this compound?
- Methodological Answer : Use immunoblotting (e.g., Bcl-2/Bax ratio) and RT-PCR for p53 target genes (e.g., CDKN1A/p21). In cervical cancer cells, analogs increase phosphorylated p53 (Ser15) by 3-fold, activating caspase-3/7. Flow cytometry with Annexin V/PI staining quantifies apoptotic populations .
Q. How can metabolic stability be assessed to improve pharmacokinetics?
- Methodological Answer : Conduct liver microsomal assays (human/rodent) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. High metabolic stability (t1/2 > 60 min) suggests suitability for in vivo studies. Structural modifications (e.g., replacing labile esters with ethers) enhance stability .
Key Recommendations for Researchers
- Experimental Design : Include positive controls (e.g., paclitaxel for tubulin inhibition) and dose-response curves (4–6 concentrations) for robust IC50 determination.
- Data Interpretation : Cross-validate bioactivity with orthogonal assays (e.g., Western blot for target engagement).
- Advanced Tools : Use cryo-EM for tubulin-ligand complex visualization or CRISPR screens to identify resistance mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
